2,7-Dimethyl-1-benzothiophen-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NS |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2,7-dimethyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C10H11NS/c1-6-4-3-5-8-9(11)7(2)12-10(6)8/h3-5H,11H2,1-2H3 |
InChI Key |
TTZNQYLQHKFCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(S2)C)N |
Origin of Product |
United States |
Synthetic Methodologies for 2,7 Dimethyl 1 Benzothiophen 3 Amine and Analogous Structures
General Strategies for 3-Aminobenzothiophene Scaffold Construction
The construction of the 3-aminobenzothiophene scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.
Gewald Reaction and Its Variants
The Gewald reaction is a powerful and widely utilized method for the synthesis of 2-aminothiophenes, which can be precursors to or analogues of the target 3-aminobenzothiophene structure. wikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org
The versatility of the Gewald reaction lies in its ability to accommodate a variety of carbonyl compounds and activated nitriles, allowing for the introduction of diverse substituents onto the thiophene (B33073) ring. nih.gov Modifications to the classical Gewald reaction have been developed to improve yields, shorten reaction times, and expand the substrate scope. For instance, microwave irradiation has been shown to be beneficial for both reaction yields and times. wikipedia.org Variations of the reaction have also been reported for the synthesis of 3-acetyl-2-aminothiophenes, which are valuable building blocks in organic synthesis. nih.govresearchgate.net
Cyclocondensation Reactions for Thiophene Ring Formation
Cyclocondensation reactions represent a fundamental approach to the synthesis of thiophene and its fused derivatives, including benzothiophenes. These reactions typically involve the formation of the thiophene ring from acyclic precursors through the creation of two new bonds. One of the earliest methods is the Paal-Knorr synthesis, which involves heating a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide. pharmaguideline.comrroij.com
More broadly, cyclocondensation reactions can involve the reaction of 1,3-dielectrophiles with 1,3-dinucleophiles to form heterocyclic rings. nih.gov In the context of benzothiophenes, this can involve the reaction of appropriately substituted benzene (B151609) derivatives that undergo cyclization to form the fused thiophene ring. The regiochemistry of these reactions is a critical aspect, and various strategies have been developed to control the final substitution pattern of the product. nih.gov
Transition Metal-Catalyzed Cyclization Approaches
Modern synthetic organic chemistry has seen a surge in the use of transition metal catalysts for the construction of heterocyclic systems, and the synthesis of benzothiophenes is no exception. Catalysts based on palladium, copper, and gold have proven to be particularly effective in facilitating the cyclization of various precursors to form the benzothiophene (B83047) core. rsc.org
Palladium-catalyzed reactions, for example, can involve the intramolecular C–S bond formation of thioenol precursors. rsc.org Palladium iodide, in conjunction with potassium iodide, has been used to catalyze the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols to afford benzothiophene derivatives. acs.orgresearchgate.net Copper-catalyzed methods include the reaction of 1-bromoalkynes with a sulfur source, such as sodium sulfide, to generate 2,5-disubstituted thiophenes. mdpi.com Gold catalysts have been employed in the transformation of ortho-alkynylaryl thioethers into 2,3-disubstituted benzothiophenes. rsc.org These transition metal-catalyzed methods often offer high efficiency, good functional group tolerance, and the ability to control regioselectivity.
Intramolecular Electrophilic Cyclization Reactions
Intramolecular electrophilic cyclization is a powerful strategy for the synthesis of benzothiophenes. This approach typically involves the cyclization of an ortho-substituted benzene ring where a sulfur-containing side chain acts as a nucleophile and attacks an electrophilic center on an adjacent side chain, or vice versa. rsc.org
A common strategy involves the use of o-alkynyl thioanisoles as precursors. nih.govorganic-chemistry.org In the presence of an electrophilic sulfur reagent, such as dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430), these precursors undergo an electrophilic cyclization to yield 2,3-disubstituted benzo[b]thiophenes. nih.govorganic-chemistry.org The reaction is proposed to proceed through the attack of the alkyne on the electrophilic sulfur, followed by cyclization. organic-chemistry.org This methodology is valued for its mild reaction conditions and tolerance of various functional groups. nih.govorganic-chemistry.org Halogen-mediated cyclizations, using electrophiles like iodine, are also a well-established method for constructing the benzothiophene ring system. researchgate.net
Targeted Synthesis of 2,7-Dimethyl-1-benzothiophen-3-amine Core
While general strategies provide a toolbox for constructing the 3-aminobenzothiophene scaffold, the specific synthesis of this compound requires careful consideration of precursor design to achieve the desired regiochemistry.
Precursor Design and Rational Selection for Regioselective Functionalization
The synthesis of a specifically substituted benzothiophene like this compound necessitates a retrosynthetic approach that allows for the precise placement of the methyl groups at the 2 and 7 positions and the amine group at the 3 position. The choice of starting materials and the synthetic route are dictated by the need for high regioselectivity.
One potential strategy involves a microwave-assisted synthesis from a suitably substituted 2-halobenzonitrile. For example, the reaction of 2-fluoro-3-methylbenzonitrile (B66463) with methyl thioglycolate in the presence of a base could potentially lead to the formation of a 3-amino-7-methylbenzothiophene derivative. rsc.org Subsequent functionalization at the 2-position would be required to introduce the second methyl group.
Another approach could involve the cyclization of a precursor that already contains the 2,7-dimethyl substitution pattern on the benzene ring. For instance, a substituted o-alkynyl thioanisole (B89551) could be designed where the aromatic ring is 2,7-dimethyl substituted. Electrophilic cyclization of such a precursor would then lead to the desired 2,7-dimethylbenzothiophene core. nih.govorganic-chemistry.org The introduction of the 3-amino group could be achieved either by using a nitrogen-containing functionality in the alkyne chain or by functionalization of the benzothiophene ring after its formation.
The rational selection of precursors is paramount for achieving a regioselective synthesis. The electronic and steric properties of the substituents on the starting materials can significantly influence the outcome of the cyclization reactions. Therefore, a thorough understanding of the reaction mechanisms is crucial for designing an efficient and selective synthesis of this compound.
Optimization of Reaction Conditions for Yield and Purity Enhancement
The synthesis of aminobenzothiophenes is often achieved through multicomponent reactions like the Gewald reaction, and its efficiency is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and base is crucial for maximizing yield and purity while minimizing reaction times and by-product formation.
Key areas of optimization include the choice of base and catalyst. While traditional methods often employed stoichiometric amounts of organic bases like morpholine (B109124) or piperidine, recent studies have focused on using truly catalytic amounts of more efficient promoters. For instance, a study on the Gewald synthesis of 2-aminothiophenes demonstrated that piperidinium (B107235) borate (B1201080) (Pip borate) could effectively catalyze the reaction at just 5 mol% loading, yielding excellent product yields in a short time. urfu.ru The optimization process involved screening various conjugate acid-base pair catalysts, catalyst loadings, solvents, and temperatures.
The selection of the solvent system is another critical factor. Ethanol (B145695) is frequently used, but investigations have shown that solvent choice can significantly impact reaction outcomes. semanticscholar.org For example, in the synthesis of 2-aminothiophene linked benzimidazoles via a modified Gewald reaction, ethanol was found to be superior to toluene (B28343) or acetonitrile, likely due to the better solubility of elemental sulfur. semanticscholar.org Furthermore, unconventional solvent systems like a mixture of triethylamine (B128534) and water (Et3N/H2O) have been shown to be highly effective, allowing reactions to proceed efficiently at room temperature. researchgate.net This system's high polarity facilitates product precipitation, simplifying purification. researchgate.net
The table below summarizes the optimization of a model Gewald reaction producing a tetrahydrobenzo[b]thiophene derivative, illustrating the impact of different catalysts and conditions on the reaction's efficiency.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Piperidinium Borate (5) | Ethanol | 70 | 1.5 | 98 | urfu.ru |
| 2 | Pyrrolidinium Borate (20) | Ethanol | 70 | 2.5 | 92 | urfu.ru |
| 3 | Morpholinium Borate (20) | Ethanol | 70 | 3.0 | 89 | urfu.ru |
| 4 | Piperidine (stoichiometric) | Ethanol | Reflux | 1.5 | 86 | semanticscholar.org |
| 5 | Triethylamine (catalytic) | Water/Et3N | Room Temp. | 7 | 95 | researchgate.net |
| 6 | None | Ethanol | 70 | 24 | No Reaction | urfu.ru |
Microwave-Assisted Synthetic Protocols for Accelerated Benzothiophene Formation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and purities with significantly reduced reaction times compared to conventional heating methods. researchgate.netnih.gov This technology is particularly effective for multicomponent reactions like the Gewald synthesis of aminothiophenes.
The application of microwave irradiation to the Gewald reaction can dramatically shorten reaction times from several hours to mere minutes. researchgate.net For example, the synthesis of 5-substituted-2-aminothiophenes from arylacetaldehydes, activated nitriles, and sulfur using morpholine in ethanol was achieved in just 20 minutes at 70°C under microwave conditions, compared to 4 hours with classical heating. researchgate.net This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves.
In another study, an improved microwave-assisted Gewald protocol was developed by screening various bases and solvents. Pyrrolidine in DMF was identified as the optimal combination, affording a range of 2-aminothiophene derivatives in high yields (up to 92%) within 30 minutes at 50°C. researchgate.net The high efficiency and short reaction times make MAOS an attractive method for constructing libraries of aminothiophene and, by extension, aminobenzothiophene derivatives.
The following interactive table compares conventional and microwave-assisted Gewald synthesis for analogous 2-aminothiophene structures, highlighting the advantages of microwave irradiation.
| Product | Method | Reaction Time | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Conventional | 4 hours | 70 | ~75-85 | researchgate.net |
| Microwave | 20 minutes | 70 | 91 | researchgate.net | |
| Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Conventional | > 3 hours | Reflux | Moderate | researchgate.net |
| Microwave | 30 minutes | 50 | 92 | researchgate.net | |
| 2-Amino-4-(p-tolyl)thiophene-3-carbonitrile | Conventional | Several hours | Reflux | ~60-70 | rsc.org |
| Microwave | 46 minutes | 120 | High | rsc.org |
One-Pot and Multicomponent Reactions Leading to Aminobenzothiophenes
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. sciforum.net This approach aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and purification steps. The synthesis of aminobenzothiophenes is well-suited to MCR strategies.
A notable example is the three-component, one-pot synthesis of substituted 2-aminobenzo[b]thiophenes from 1-(2-chloro-5-nitrophenyl)ethanone, various primary or secondary amines, and sulfur. sciforum.net This method proceeds via a Willgerodt-Kindler type reaction mechanism. Similarly, the Gewald reaction, which combines a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur, is a classic MCR for producing 2-aminothiophenes and can be adapted for tetrahydrobenzo[b]thiophene analogs. nih.gov
Domino reactions, a subset of one-pot processes where subsequent reactions are triggered by the functionality formed in the previous step, have also been employed. An efficient domino protocol to synthesize 3-amino-2-formyl-functionalized benzothiophenes has been developed, which can then be used as building blocks for more complex fused heterocyclic systems. mdpi.com These MCRs provide a convergent and versatile tool for generating libraries of substituted aminobenzothiophenes with diverse substitution patterns. sciforum.net
Green Chemistry Principles Applied to Benzothiophene Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzothiophene synthesis, these principles are being applied through several innovative approaches.
One key area is the use of environmentally benign solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Green methodologies for the Gewald reaction have been developed using water as the solvent, sometimes in combination with a base like triethylamine or under ultrasound activation, to produce 2-aminothiophenes in high yields. researchgate.net This approach often simplifies product isolation as the organic products precipitate from the aqueous medium. researchgate.net
The development of catalyst-free and metal-free reaction conditions is another significant advancement. Iodine-catalyzed cascade reactions of thiophenols with alkynes under solvent-free conditions provide an economical and green route to benzothiophene derivatives. Electrosynthesis also offers a catalyst- and oxidant-free method for constructing the benzothiophene core from 2-alkenylaryl disulfides.
Furthermore, the use of reusable, heterogeneous catalysts and energy-efficient methods like microwave irradiation contributes to the greening of benzothiophene synthesis. For instance, nano-ZnO and NaAlO₂ have been reported as eco-friendly catalysts for the Gewald reaction. These strategies not only minimize the environmental impact but also often lead to more efficient and cost-effective synthetic processes.
Advanced Spectroscopic and Structural Characterization of 2,7 Dimethyl 1 Benzothiophen 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
High-Resolution 1H NMR Spectroscopy
High-resolution proton (¹H) NMR spectroscopy would be essential for identifying the number and types of hydrogen atoms in 2,7-Dimethyl-1-benzothiophen-3-amine. The spectrum would be expected to show distinct signals for the aromatic protons on the benzothiophene (B83047) ring system, the protons of the two methyl groups, and the protons of the amine group. The chemical shifts (δ) and coupling constants (J) between adjacent protons would provide critical information about their connectivity and spatial arrangement.
13C NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum, allowing for the identification of all carbon environments, including the quaternary carbons within the fused ring system.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are powerful tools for establishing the precise connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure and assigning the positions of the methyl and amine groups on the benzothiophene core.
Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is a vital tool for determining the molecular weight of a compound and can offer insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular mass of this compound. This precise mass allows for the unambiguous determination of its elemental composition, distinguishing it from other compounds with the same nominal mass. Analysis of the fragmentation pattern in the mass spectrum could further confirm the proposed structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.
X-ray Diffraction Crystallography for Solid-State Molecular Architecture Analysis
Should a suitable single crystal of this compound be obtained, X-ray diffraction crystallography would offer the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This provides an unambiguous confirmation of the molecular structure and insights into its packing in the crystal lattice.
Single Crystal X-ray Diffraction Methodology
Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The methodology involves growing a high-quality single crystal of the compound of interest, which is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of scattered X-rays is collected on a detector.
The positions and intensities of the diffraction spots are used to calculate the electron density map of the crystal, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined. This technique provides unambiguous proof of the molecular structure and its conformation in the solid state. For a compound like this compound, this would confirm the planar benzothiophene ring system and the geometry of the amine and methyl substituents.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The data obtained from single crystal X-ray diffraction also allows for a detailed analysis of the intermolecular interactions that govern the crystal packing. These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, the primary amine group would be expected to participate in hydrogen bonding, likely acting as a hydrogen bond donor. The aromatic benzothiophene ring system could also engage in π-π stacking interactions with neighboring molecules.
Understanding these packing motifs is crucial as they can significantly influence the physical properties of the material, such as its melting point, solubility, and solid-state stability.
Conformational Analysis within the Crystalline Lattice
Conformational analysis within the crystalline lattice involves examining the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this would involve analyzing the orientation of the amine group relative to the benzothiophene ring and the rotational positions of the methyl groups. While the benzothiophene core is rigid, the amine group may exhibit some rotational freedom. The conformation adopted in the crystal is the one that represents a minimum in the lattice energy, influenced by both intramolecular and intermolecular forces.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the methyl and aromatic groups, and C=C stretching of the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure. For this compound, the conjugated benzothiophene system would give rise to characteristic π to π* transitions in the UV region.
Advanced Characterization Techniques for Organic Materials
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. As this compound is a diamagnetic molecule with no unpaired electrons in its ground state, it would not be expected to produce an EPR signal. This technique would be more applicable to radical ions or triplet states of the molecule, which could be generated through chemical or photochemical processes.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of a material and to study its decomposition profile. A TGA thermogram of this compound would show the temperature at which it begins to decompose and the percentage of mass lost at different stages.
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature. A DSC thermogram of this compound would provide its melting point and information about any polymorphic transitions.
Chemical Reactivity and Derivatization Strategies of 2,7 Dimethyl 1 Benzothiophen 3 Amine
Reactivity of the Aminobenzothiophene Core
The aminobenzothiophene core's reactivity is characterized by the electronic properties of the fused ring system, which is significantly influenced by the activating effects of the amine and methyl substituents.
The benzothiophene (B83047) ring system, being aromatic, is susceptible to electrophilic aromatic substitution (EAS). youtube.comyoutube.com The rate and regioselectivity of these reactions are heavily influenced by the existing substituents. In 2,7-dimethyl-1-benzothiophen-3-amine, the primary amine group at C3 is a powerful activating group, donating electron density to the ring system through resonance. Similarly, the methyl groups at C2 and C7 are weakly activating through an inductive effect.
The combined electron-donating effects of these groups render the benzothiophene nucleus highly nucleophilic and thus very reactive towards electrophiles, more so than benzene (B151609) itself. youtube.com The directing effects of the substituents determine the position of electrophilic attack. The amine group strongly directs incoming electrophiles to the ortho and para positions. Given its location at C3, it activates the C2 and C4 positions. The C2-methyl group also activates its ortho positions (C3, already substituted) and the C7-methyl group activates its ortho position (C6).
Considering these factors, electrophilic substitution is predicted to occur preferentially at the most activated and sterically accessible positions. The C2 position in thiophene-containing heterocycles is generally the most reactive site for EAS. youtube.com In this molecule, the C2 position is already substituted with a methyl group. Therefore, electrophilic attack will be directed to other activated positions on the ring system, primarily the C4 and C6 positions of the benzene ring portion.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Major Product(s) |
|---|---|---|
| Halogenation | Br₂, FeBr₃ | 4-Bromo-2,7-dimethyl-1-benzothiophen-3-amine and/or 6-Bromo-2,7-dimethyl-1-benzothiophen-3-amine |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2,7-dimethyl-1-benzothiophen-3-amine and/or 6-Nitro-2,7-dimethyl-1-benzothiophen-3-amine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2,7-dimethyl-1-benzothiophen-3-amine and/or 6-Acyl-2,7-dimethyl-1-benzothiophen-3-amine. nih.gov |
Note: The strong activating nature of the amine group can lead to side reactions or require protective strategies during harsh EAS conditions.
Aromatic nucleophilic substitution (SNAr) reactions typically require an aromatic ring to be substituted with potent electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). nih.govresearchgate.net The structure of this compound, with its electron-donating amine and methyl groups, deactivates the ring system towards nucleophilic attack. Consequently, it is generally unreactive under standard SNAr conditions.
However, derivatization can facilitate nucleophilic substitution. A key strategy involves converting the primary amine at the C3 position into a good leaving group, such as a diazonium salt (-N₂⁺). This can be achieved by reacting the amine with nitrous acid (generated from NaNO₂ and a strong acid). The resulting diazonium salt is highly unstable but can be immediately treated with a variety of nucleophiles (e.g., CuCl, CuBr, CuCN in Sandmeyer-type reactions) to introduce new substituents at the C3 position.
Transformations Involving the Amine Functionality
The primary amine group at the C3 position is a key site for derivatization, behaving as a potent nucleophile and a base. A wide range of reactions can be performed at this site to introduce diverse functional groups.
The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and capable of reacting with alkylating agents such as alkyl halides. nih.gov This reaction proceeds via nucleophilic substitution, where the amine displaces a halide ion from the alkyl halide. The initial reaction forms a secondary amine. This product can undergo further alkylation to yield a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. nih.govrug.nl The extent of alkylation can be controlled by the stoichiometry of the reactants.
Table 2: N-Alkylation Products
| Alkylating Agent | Product Type | Product Name |
|---|---|---|
| Methyl iodide (CH₃I) (1 eq.) | Secondary Amine | N,2,7-Trimethyl-1-benzothiophen-3-amine |
| Methyl iodide (CH₃I) (2 eq.) | Tertiary Amine | N,N,2,7-Tetramethyl-1-benzothiophen-3-amine |
| Methyl iodide (CH₃I) (excess) | Quaternary Salt | 3-(Trimethylammonio)-2,7-dimethyl-1-benzothiophene iodide |
The primary amine readily reacts with acylating agents, such as acyl chlorides or acid anhydrides, to form stable amide derivatives. google.com This reaction typically occurs in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. Acylation is a robust and high-yielding transformation that is often used to protect the amine group or to introduce a carbonyl moiety for further functionalization.
Table 3: Amide Formation via N-Acylation
| Acylating Agent | Product Name |
|---|---|
| Acetyl chloride | N-(2,7-Dimethyl-1-benzothiophen-3-yl)acetamide |
| Benzoyl chloride | N-(2,7-Dimethyl-1-benzothiophen-3-yl)benzamide |
Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgpressbooks.pub This reaction is typically catalyzed by a weak acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com The reaction is reversible and is often driven to completion by removing the water formed. libretexts.org The formation of the C=N double bond in the imine product provides a versatile functional group for further chemical transformations.
Table 4: Imine (Schiff Base) Formation
| Carbonyl Compound | Product Name |
|---|---|
| Benzaldehyde | (E)-N-Benzylidene-2,7-dimethyl-1-benzothiophen-3-amine |
| Acetone | N-(Propan-2-ylidene)-2,7-dimethyl-1-benzothiophen-3-amine |
Diazotization Reactions and Subsequent Transformations
The primary aromatic amine functionality at the 3-position of 2,7-dimethyl-1-benzothiophene allows for its conversion into a diazonium salt. This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid such as hydrochloric or sulfuric acid, at low temperatures (0–5 °C). organic-chemistry.orgbyjus.com The resulting 2,7-dimethyl-1-benzothiophen-3-yl diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions to introduce a wide range of functional groups onto the benzothiophene core.
Sandmeyer and Related Reactions: The diazonium group, being an excellent leaving group (N₂), can be readily displaced by various nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. For instance, treatment with copper(I) chloride, bromide, or cyanide can introduce chloro, bromo, or cyano groups at the 3-position, respectively. Other transformations include the introduction of a hydroxyl group by heating the diazonium salt in an aqueous acidic solution, or a fluoro group via the Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.
Azo Coupling Reactions: The diazonium salt can also act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines. hsu.ac.irnih.gov This reaction leads to the formation of highly colored azo compounds, which are of significant interest as dyes and pigments. The coupling typically occurs at the para-position of the coupling partner.
The table below summarizes key transformations of the 2,7-dimethyl-1-benzothiophen-3-yl diazonium salt.
| Reagent(s) | Product | Reaction Type |
| CuCl | 3-Chloro-2,7-dimethyl-1-benzothiophene | Sandmeyer Reaction |
| CuBr | 3-Bromo-2,7-dimethyl-1-benzothiophene | Sandmeyer Reaction |
| CuCN | 2,7-Dimethyl-1-benzothiophene-3-carbonitrile | Sandmeyer Reaction |
| KI | 3-Iodo-2,7-dimethyl-1-benzothiophene | Sandmeyer-type Reaction |
| H₂O, Δ | 2,7-Dimethyl-1-benzothiophen-3-ol | Hydrolysis |
| HBF₄, Δ | 3-Fluoro-2,7-dimethyl-1-benzothiophene | Balz-Schiemann Reaction |
| Phenol, NaOH | 4-((2,7-Dimethyl-1-benzothiophen-3-yl)diazenyl)phenol | Azo Coupling |
Cross-Coupling Reactions of Halogenated Benzothiophene Derivatives (e.g., Suzuki-Miyaura Coupling)
Halogenated derivatives of 2,7-dimethyl-1-benzothiophene, which can be synthesized from the corresponding amine via diazotization and Sandmeyer reactions, are valuable substrates for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the benzothiophene ring. nih.govresearchgate.netnih.gov
This reaction typically involves the coupling of a halogenated benzothiophene (e.g., 3-bromo-2,7-dimethyl-1-benzothiophene) with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and scope. Common catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) precursors like palladium(II) acetate (B1210297) [Pd(OAc)₂] in combination with phosphine (B1218219) ligands.
The Suzuki-Miyaura coupling offers a versatile route to a wide array of 3-substituted 2,7-dimethyl-1-benzothiophene derivatives, which are of interest in materials science and medicinal chemistry.
The following table provides illustrative examples of Suzuki-Miyaura coupling reactions with 3-bromo-2,7-dimethyl-1-benzothiophene.
| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol (B145695)/H₂O | 2,7-Dimethyl-3-phenyl-1-benzothiophene |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 3-(4-Methoxyphenyl)-2,7-dimethyl-1-benzothiophene |
| Thiophen-2-ylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 2,7-Dimethyl-3-(thiophen-2-yl)-1-benzothiophene |
| Methylboronic acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 2,3,7-Trimethyl-1-benzothiophene |
Oxidative Transformations of the Thiophene (B33073) Sulfur Atom
The sulfur atom in the thiophene ring of 2,7-dimethyl-1-benzothiophene can undergo oxidation to form the corresponding sulfoxide (B87167) and sulfone. chemrxiv.org These oxidative transformations modify the electronic properties of the benzothiophene system, as the sulfur atom's character changes from electron-donating to electron-withdrawing. This can have a significant impact on the molecule's photophysical and electrochemical properties.
The oxidation is typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). mdpi.comyoutube.commasterorganicchemistry.com The reaction can be controlled to yield either the sulfoxide or the sulfone. The use of one equivalent of the oxidizing agent, often at lower temperatures, favors the formation of the sulfoxide (2,7-dimethyl-1-benzothiophene-1-oxide). The use of an excess of the oxidizing agent and/or higher temperatures leads to the fully oxidized sulfone (2,7-dimethyl-1-benzothiophene-1,1-dioxide). derpharmachemica.com
These oxidized derivatives are of interest as intermediates in organic synthesis and as components in functional materials. nih.gov
The table below outlines the conditions for the selective oxidation of the thiophene sulfur atom in 2,7-dimethyl-1-benzothiophene.
| Oxidizing Agent (Equivalents) | Solvent | Temperature | Product |
| m-CPBA (1.0-1.2) | Dichloromethane | 0 °C to room temp. | 2,7-Dimethyl-1-benzothiophene-1-oxide |
| m-CPBA (>2.0) | Dichloromethane | Room temp. to reflux | 2,7-Dimethyl-1-benzothiophene-1,1-dioxide |
| H₂O₂ (excess), Acetic Acid | Acetic Acid | Reflux | 2,7-Dimethyl-1-benzothiophene-1,1-dioxide |
Mechanistic Investigations of Reactions Involving 2,7 Dimethyl 1 Benzothiophen 3 Amine
Elucidation of Reaction Pathways in Benzothiophene (B83047) Synthesis
The formation of the benzothiophene core, the structural foundation of 2,7-Dimethyl-1-benzothiophen-3-amine, can be achieved through various synthetic strategies, each characterized by a distinct reaction pathway. Mechanistic studies have shed light on radical, alkyne-directed, and electrocyclization routes.
Radical-mediated reactions offer a powerful method for constructing the benzothiophene skeleton, often proceeding under mild conditions. One such approach involves the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes. organic-chemistry.org In a hypothetical synthesis of a 2,7-dimethylbenzothiophene precursor, this pathway would be initiated by visible light irradiation, which excites a photosensitizer (e.g., Eosin Y). organic-chemistry.org The excited photosensitizer then engages in a single-electron transfer (SET) with the diazonium salt, leading to the formation of an aryl radical. This radical subsequently adds to an alkyne, generating a vinyl radical intermediate. Intramolecular homolytic aromatic substitution (HAS) or a related cyclization process then occurs, where the vinyl radical attacks the sulfur atom, leading to the formation of the thiophene (B33073) ring and expulsion of a methyl radical to yield the stable benzothiophene product. Rhodium-catalyzed C-H activation and cyclization processes also represent a key strategy for forming fused heterocyclic systems, including benzothiazines, which share mechanistic similarities with benzothiophene synthesis. rsc.org
A prevalent and efficient strategy for synthesizing substituted benzothiophenes involves the cyclization of ortho-alkynylthioanisoles. organic-chemistry.orgnih.gov This pathway is typically mediated by an electrophile, such as iodine or a sulfonium (B1226848) salt. organic-chemistry.orgnih.gov
The proposed mechanism for an iodine-mediated cyclization proceeds as follows:
Coordination: The electrophilic iodine coordinates with the alkyne's triple bond, forming a three-membered iodonium (B1229267) ring intermediate. nih.gov
Intramolecular Attack: The proximate sulfur atom acts as a nucleophile, attacking one of the carbons of the iodonium ring. This results in a 5-endo-dig cyclization, forming a cationic intermediate. nih.gov
Deprotonation/Demethylation: A base, such as a residual iodide ion, abstracts a proton or a methyl group from the sulfur atom to yield the final, neutral 3-iodobenzothiophene product. nih.gov
Similarly, using a dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as the electrophile enables an electrophilic sulfur-mediated cyclization. organic-chemistry.orgnih.gov The alkyne attacks the electrophilic sulfur, which is followed by cyclization and demethylation to afford 2,3-disubstituted benzothiophenes. organic-chemistry.org This method is noted for its high yields and tolerance of various functional groups under moderate reaction conditions. organic-chemistry.orgnih.gov
| Step | Iodine-Mediated Cyclization | Sulfonium Salt-Mediated Cyclization |
| Initiation | Coordination of I₂ to the alkyne. | Attack of the alkyne on the electrophilic sulfur of the sulfonium salt. |
| Key Intermediate | Three-membered iodonium ring (e.g., intermediate 27). nih.gov | Cationic intermediate (e.g., intermediate 28). nih.gov |
| Cyclization | Intramolecular nucleophilic attack by the thioether sulfur. | Subsequent intramolecular cyclization. |
| Final Product | 3-Iodobenzothiophene derivative. | 3-Thiomethylbenzothiophene derivative. organic-chemistry.org |
Electrocyclization reactions, particularly those induced by photochemistry, provide another avenue to fused thiophene systems. The photocyclization of styrylthiophenes to form thiahelicenes serves as a model for understanding these pathways. acs.org For a relevant precursor to a benzothiophene, this would involve a stilbene-type photocyclization. Upon absorption of UV light, the molecule is promoted to an excited state, leading to a conrotatory 6π-electrocyclization to form a dihydronaphthothiophene intermediate. acs.org This intermediate is then oxidized, often by an oxidizing agent like iodine or in the presence of air, to aromatize the newly formed ring, yielding the planar benzothiophene system. acs.org The regiochemistry of the cyclization is dependent on the substitution pattern of the starting material. acs.org
Kinetic Studies of Key Synthetic and Transformation Steps
Kinetic studies are essential for optimizing reaction conditions and understanding the rate-determining steps of a synthetic sequence. For the synthesis of substituted benzothiophenes, kinetic analysis of the cyclization of thiophenoxyacetaldehyde diethyl acetals in polyphosphoric acid has been reported. researchgate.net These studies reveal that the reaction rates are highly dependent on the nature and position of substituents on the aromatic ring. For example, electron-donating groups like methoxy (B1213986) were found to accelerate the reaction, while electron-withdrawing groups like nitro had a different effect on the reaction pathway. researchgate.net Such studies often employ techniques like UV-Vis spectrophotometry to monitor the concentration of reactants and products over time, allowing for the determination of rate constants and the proposal of detailed, stepwise mechanisms. researchgate.net A kinetic study of aminolysis reactions involving related Meldrum's acid derivatives proposed a three-step mechanism where the initial rate-limiting attachment of an amine is followed by fast acid-base and leaving group expulsion steps. researchgate.net
Identification and Characterization of Reaction Intermediates
The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed mechanism. In alkyne-directed cyclization pathways for benzothiophene synthesis, key intermediates such as the three-membered iodonium ring (in iodine-mediated reactions) and subsequent cationic species have been proposed. nih.gov While often too transient to isolate, their existence is inferred from the final product structures and supported by computational studies. In some catalytic cycles, such as those involving transition metals, it is sometimes possible to isolate and characterize the catalytically active complex or key intermediates using techniques like X-ray crystallography, NMR, and EPR spectroscopy. acs.orgacs.org For instance, in a cobalt-catalyzed isomerization reaction, while the catalytically active species could not be definitively isolated, proposed intermediates were investigated through a combination of spectroscopic methods and deuterium (B1214612) labeling experiments. acs.org
Computational Verification of Proposed Mechanisms
Density Functional Theory (DFT) and other quantum chemical methods are invaluable tools for corroborating experimentally proposed reaction mechanisms. researchgate.netacs.org These computational studies can provide detailed information about the energy landscape of a reaction, including the structures and energies of reactants, transition states, and intermediates. researchgate.net For benzothiophene synthesis, DFT calculations have been used to:
Elucidate Reaction Pathways: By comparing the activation energies of different possible pathways, the most likely mechanism can be identified. acs.orgnih.gov For example, calculations can determine whether a reaction proceeds via a concerted or stepwise mechanism.
Justify Observed Regioselectivity: Computational models can explain why a particular isomer is formed preferentially by comparing the energies of the transition states leading to different products. acs.org
Characterize Transient Species: The geometries and electronic properties of short-lived intermediates and transition states, which are difficult to study experimentally, can be accurately modeled. researchgate.net
Theoretical and Computational Chemistry Studies of 2,7 Dimethyl 1 Benzothiophen 3 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding, and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.govtandfonline.com It is particularly effective for analyzing π-conjugated systems like the benzothiophene (B83047) core. tandfonline.com For a molecule such as 2,7-Dimethyl-1-benzothiophen-3-amine, DFT calculations can elucidate its electronic structure, the nature of its chemical bonds, and its inherent reactivity.
Detailed research findings from DFT studies on related thiophene (B33073) and benzothiophene derivatives reveal key electronic parameters. researchgate.netrsc.org Calculations typically focus on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it relates to the molecule's electronic stability and the energy required for electronic excitation. researchgate.net A smaller gap generally suggests higher reactivity and potential for applications in organic electronics. numberanalytics.com
Reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω), can be calculated to predict how the molecule will interact with other reagents. nih.govmdpi.com For instance, the distribution of molecular electrostatic potential can identify nucleophilic and electrophilic sites within the molecule, predicting its behavior in chemical reactions. nih.gov In substituted benzothiophenes, the positions of the methyl and amine groups significantly influence the electron density distribution across the fused ring system, thereby modulating these reactivity parameters. DFT calculations can precisely quantify these substituent effects. researchgate.net
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.25 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.10 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 4.15 |
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | 6.80 |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | 0.95 |
| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. | 1.98 |
Note: The values in this table are illustrative examples for a substituted benzothiophene derivative, based on typical results from DFT calculations on similar heterocyclic compounds.
Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a molecule like this compound, which has flexible methyl and amine groups, MD simulations can provide a detailed understanding of its conformational landscape. These simulations model the interactions between atoms and solve their equations of motion, revealing how the molecule folds, flexes, and changes shape in different environments (e.g., in a solvent or interacting with a biological target). nih.govresearchgate.net
The primary output of an MD simulation is a trajectory that describes the positions, velocities, and energies of all atoms in the system as a function of time. Analysis of this trajectory can identify the most stable, low-energy conformations of the molecule and the energy barriers between them. researchgate.net Key metrics such as the root-mean-square deviation (RMSD) can be used to assess the structural stability of the molecule over the simulation period. nih.gov For the amine and methyl substituents, torsional angle analysis can reveal preferred orientations relative to the rigid benzothiophene ring system. This information is crucial for understanding how the molecule might bind to a receptor or pack in a crystal lattice. nih.gov
| Simulation Parameter | Description | Typical Output/Observation |
| Simulation Time | The total time period over which the molecular motion is simulated. | 100-200 nanoseconds (ns) |
| RMSD | Root-Mean-Square Deviation; measures the average distance between the atoms of the molecule over time compared to a reference structure. | A low, stable RMSD value (e.g., < 0.2 nm) indicates structural stability. nih.gov |
| Potential Energy | The total potential energy of the system, reflecting the stability of its conformation. | Fluctuations around a stable average indicate the system has reached equilibrium. |
| Torsional Angles | Rotational angles around specific bonds (e.g., C-C of methyl, C-N of amine). | Identifies preferred rotational states (rotamers) of the substituents. |
| Radial Distribution Function | Describes how the density of surrounding atoms or solvent molecules varies as a function of distance from a reference point. | Reveals details about solvation shells and intermolecular interactions. |
Note: This table presents typical parameters and expected outcomes from an MD simulation performed on a small organic molecule like a substituted benzothiophene.
Quantum Chemical Calculations for Reaction Energetics and Transition State Analysis
Quantum chemical calculations, often employing DFT or higher-level ab initio methods, are essential for studying the mechanisms of chemical reactions. researchgate.netaip.org For this compound, these calculations can be used to map out the potential energy surface for a given reaction, such as electrophilic substitution or condensation. nih.gov This involves determining the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. acs.org
The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a key outcome of these calculations. It dictates the rate of the reaction. mdpi.com By locating the transition state structure—a first-order saddle point on the potential energy surface—researchers can understand the precise atomic arrangement required for the reaction to proceed. researchgate.net For reactions involving the amine group of this compound, quantum chemical calculations could model its role in directing substitutions on the benzothiophene ring or its participation in condensation reactions. researchgate.net Comparing the energetics of different possible reaction pathways allows for the prediction of the most likely reaction mechanism and the expected product selectivity. researchgate.net
| Reaction Coordinate | Description | Illustrative Relative Free Energy (kcal/mol) |
| Reactants | Starting materials of the reaction (e.g., benzothiophene derivative + electrophile). | 0.0 (Reference) |
| Transition State (TS) | The highest energy point along the reaction pathway, representing the activation barrier. | +22.5 |
| Intermediate | A metastable species formed during the reaction. | +5.3 |
| Products | The final chemical species formed after the reaction is complete. | -15.8 |
Note: This table provides an illustrative energy profile for a hypothetical electrophilic substitution reaction involving a benzothiophene derivative, based on principles from quantum chemical studies.
Application of Machine Learning and Artificial Intelligence in Predicting Chemical Outcomes and Material Properties
| Molecular Descriptors (Input Features) | Predicted Property (Output) |
| Molecular Weight | Solubility |
| Number of Aromatic Rings | Band Gap (eV) |
| HOMO/LUMO Energies (from DFT) | Photoluminescence Quantum Yield |
| Topological Polar Surface Area | Binding Affinity to a Target Protein |
| 2D Fingerprints (e.g., ECFP4) | Reaction Yield (%) |
Note: This table illustrates the concept of using molecular descriptors to train machine learning models for predicting various chemical and material properties.
Role of 2,7 Dimethyl 1 Benzothiophen 3 Amine in the Synthesis of Complex Molecular Architectures
Building Block for Fused Polyheterocyclic Systems (e.g., Thienopyridines, Thienodiazapines)
The 3-aminobenzothiophene framework is a key precursor for the synthesis of polyheterocyclic systems where additional rings are fused onto the benzothiophene (B83047) core. The amino group at the C3 position is particularly well-suited for cyclization reactions to form nitrogen-containing heterocycles.
One of the most effective methods for constructing fused pyridine (B92270) rings is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.org 3-Aminobenzothiophene derivatives, particularly those functionalized with a formyl group at the C2 position, are excellent substrates for this reaction. nih.gov The reaction of a 3-amino-2-formylbenzothiophene with various ketones or 1,3-dicarbonyl compounds leads to the formation of benzothieno[3,2-b]pyridines. nih.gov This strategy highlights the potential of 2,7-Dimethyl-1-benzothiophen-3-amine as a precursor; it can be converted into the corresponding 2-formyl derivative, which then serves as a direct building block for highly substituted thienopyridine systems.
The thienodiazepine skeleton is another important heterocyclic system, forming the core of pharmaceuticals like Olanzapine. google.com The synthesis of these seven-membered rings often involves the cyclization of precursors built upon an aminobenzothiophene scaffold. The strategic placement of the amino group on the benzothiophene ring allows for the annulation of the diazepine (B8756704) ring, demonstrating the utility of aminobenzothiophenes as foundational structures for these complex, biologically active molecules.
| Precursor Type | Reaction | Fused System | Example Compound Class |
| 3-Amino-2-formylbenzothiophene | Friedländer Annulation | Pyridine | Benzothieno[3,2-b]pyridine |
| Aminobenzothiophene derivative | Cyclocondensation | Diazepine | Thienobenzodiazepine |
Scaffold for Novel Organic Functional Materials (e.g., Organic Semiconductors, Optoelectronic Materials)
The benzothiophene moiety is a privileged scaffold in the field of materials science, particularly for the development of organic semiconductors. bohrium.commalayajournal.org Its rigid, planar, and electron-rich nature facilitates π-π stacking and efficient charge transport in the solid state. A prominent class of high-performance organic semiconductors is based on the bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (BTBT) core. acs.orgsemanticscholar.orgrsc.org Extensive research has shown that functionalization at the 2- and 7-positions of the BTBT structure is a critical strategy for tuning the material's solubility, molecular packing, and electronic properties. researchgate.netmdpi.com
While not a BTBT derivative itself, this compound possesses the core benzothiophene unit with functional handles that allow for its incorporation into larger π-conjugated systems. The amino group at the C3-position can be utilized in polymerization reactions or as a point of attachment to other chromophores. Benzothiophene-derived polymers are increasingly recognized for their potential in the optoelectronics industry due to their conjugated π-system. nih.gov The electronic properties of polythiophenes and their derivatives can be precisely controlled through structural modifications, making them suitable for applications in polymer light-emitting diodes (PLEDs) and organic photovoltaics. nih.govmdpi.compkusz.edu.cnresearchgate.net The 2,7-dimethyl substitution pattern on the benzothiophene ring can enhance solubility and influence the morphology of resulting polymer films, which are crucial factors for device performance.
| Material Class | Core Scaffold | Key Functional Group for Elaboration | Potential Application |
| Small Molecule Semiconductors | Benzothiophene | Amino Group (for derivatization) | Organic Field-Effect Transistors (OFETs) |
| Conjugated Polymers | Poly(benzothiophene) | Amino Group (for polymerization) | Organic Light-Emitting Diodes (OLEDs) |
| Optoelectronic Materials | Benzothiophene | Amino Group, Methyl Groups | Organic Photovoltaics (OPVs) |
Integration into Polycyclic Aromatic Hydrocarbons (PAHs) and Nanographene Analogues
The synthesis of large polycyclic aromatic hydrocarbons (PAHs) and nanographenes often relies on a bottom-up approach, where smaller, functionalized aromatic building blocks are stitched together through various annulation and coupling reactions. nih.govrsc.org Heterocyclic nanographenes—large polycyclic systems containing atoms other than carbon—are an emerging class of materials with unique electronic and optical properties. nih.gov
This compound represents a functionalized heteroaromatic synthon that can be integrated into these larger architectures. The benzothiophene unit can be incorporated to create sulfur-doped PAHs or nanographene analogues. The amino group provides a reactive handle for annulation strategies, such as electrophilic cyclizations or transition-metal-catalyzed coupling reactions, to fuse additional aromatic rings onto the core structure. mdpi.com The synthesis of such complex heteroaromatics allows for precise tuning of the electronic structure, bandgap, and solid-state properties of the final material, opening avenues for new applications in electronics and photonics. The inclusion of the thiophene (B33073) ring within a larger PAH structure can significantly influence its properties compared to its all-carbon counterparts. mdpi.com
Future Research Directions in 2,7 Dimethyl 1 Benzothiophen 3 Amine Chemistry
Development of Highly Stereoselective Synthetic Methodologies
The creation of chiral molecules with precise three-dimensional structures is paramount in drug discovery and the development of functional materials. Future synthetic research on 2,7-Dimethyl-1-benzothiophen-3-amine should prioritize the development of methods that control stereochemistry.
Stereogenic compounds featuring a benzothiophene (B83047) nucleus are increasingly applied in pharmaceuticals and organic semiconductors. rsc.org Building on this, one promising direction is the design of catalytic asymmetric transformations that utilize the inherent reactivity of the amine group. For instance, developing asymmetric [3+3] annulation reactions, similar to those used for other aminobenzothiophenes, could yield novel polycyclic benzo nih.govacs.orgthieno[2,3-b]pyridine derivatives with high enantioselectivity. rsc.org Another avenue involves the stereoselective hydrogenation of the thiophene (B33073) ring, a strategy that has proven effective for producing enantiomerically pure tetrahydrothiophenes from related scaffolds. acs.org
Furthermore, the synthesis of axially chiral benzothiophene derivatives represents a compelling, though underexplored, area. rsc.orgrsc.org Research could focus on developing atroposelective methods where the this compound core is coupled with other aromatic systems to create stable, axially chiral molecules with potential applications in asymmetric catalysis or chiroptical materials.
Table 1: Potential Stereoselective Methodologies and Target Structures
| Methodology | Catalyst/Reagent Type | Potential Chiral Product Class |
|---|---|---|
| Asymmetric Annulation | Chiral Brønsted Acid or Lewis Acid | Polycyclic Fused N-Heterocycles |
| Catalytic Asymmetric Hydrogenation | Chiral Ruthenium or Rhodium Complexes | Chiral Tetrahydrobenzothiophenes |
| Atroposelective Cross-Coupling | Chiral Palladium-Phosphine Complexes | Axially Chiral Biaryl Systems |
| Asymmetric Dearomatization | Organocatalysts or Transition Metals | Chiral Spirocyclic Compounds |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
While the amine functionality suggests predictable reactions like acylation and alkylation, future work should aim to uncover novel and more complex chemical transformations. tandfonline.com A key area of exploration is the use of the benzothiophene core's intrinsic reactivity, which can be modulated by the substituents.
One major direction is the strategic use of C–H activation. Recent advances have enabled the direct functionalization of the benzothiophene ring at various positions. researchgate.netacs.org Future studies could investigate directed or non-directed C–H activation of the this compound core to introduce new functional groups at positions that are otherwise difficult to access. For example, metal-free arylation at the C4 position has been achieved by activating the benzothiophene as its S-oxide, a strategy that could be adapted for this molecule. nih.govnih.gov Similarly, cobalt-catalyzed double C-H activation has been used to create annulated heterocycles from benzothiophene-1,1-dioxides. acs.org
Another promising frontier is the development of interrupted Pummerer-type reactions. This approach uses the sulfur atom to facilitate regioselective C3-alkylation or arylation, transforming the typically nucleophilic benzothiophene into an electrophilic partner. nih.gov Applying this "umpolung" strategy to this compound could unlock pathways to previously inaccessible derivatives.
Design and Synthesis of Advanced Materials Incorporating the this compound Core
Benzothiophene and its fused-ring analogues, such as acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT), are elite organic semiconductors used in high-performance organic field-effect transistors (OFETs). acs.orgnih.govrsc.org The this compound scaffold is a promising building block for new electronic materials. The π-conjugated system is essential for charge transport, while the amine group provides a versatile handle for polymerization or functionalization to tune electronic properties and intermolecular interactions. bohrium.comacs.org
Future research should focus on synthesizing novel oligomers and polymers. The amine group can be transformed into linkages such as amides, imines, or incorporated into other heterocyclic systems to create extended conjugated polymers. pkusz.edu.cnrsc.org These materials could be investigated for applications in OFETs, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The methyl groups at the 2- and 7-positions are expected to enhance solubility and influence the solid-state packing, which are critical factors for device performance. acs.org
Furthermore, the development of chiral polythiophenes is an emerging field with potential applications in chiroptical sensors and asymmetric electronics. mdpi.com The synthesis of polymers from chiral monomers derived from this compound could lead to materials with unique helical structures and light-polarizing properties. The inherent bioactivity of the benzothiophene core also suggests potential for these new polymers in biomedical applications like biosensors or drug delivery systems. mdpi.comnih.gov
Table 2: Potential Material Classes and Target Applications
| Material Class | Synthetic Strategy | Key Features | Target Application |
|---|---|---|---|
| Conjugated Polymers | Polymerization via amine group (e.g., polyamides, polyimines) | Extended π-conjugation, tunable bandgap | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |
| Small Molecule Semiconductors | Cross-coupling reactions at the amine or C-H positions | High charge carrier mobility, defined structure | High-performance OFETs |
| Fluorescent Dyes | Derivatization to create donor-acceptor structures | High quantum yield, tunable emission | Organic Light-Emitting Diodes (OLEDs), Bio-imaging |
| Chiral Polymers | Polymerization of stereodefined monomers | Helical structures, circular dichroism | Chiroptical sensors, Asymmetric electronics |
Computational Design and Predictive Modeling for Novel Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for accelerating materials discovery and understanding reaction mechanisms. nih.gov Future research on this compound should be heavily supported by computational modeling to guide synthetic efforts.
Predictive modeling can be used to design novel derivatives in silico and evaluate their potential before undertaking laborious synthesis. DFT and Time-Dependent DFT (TD-DFT) calculations can accurately predict key electronic and optical properties, such as HOMO/LUMO energy levels, bandgaps, and absorption/emission spectra. researchgate.netub.ac.idresearchgate.net This allows for the virtual screening of large libraries of potential derivatives to identify candidates with optimal properties for specific applications, such as organic solar cells or OLEDs. mdpi.comscispace.com
Furthermore, computational studies can provide deep insights into reaction mechanisms. For instance, DFT calculations can be employed to elucidate the pathways of C-H activation or Pummerer-type reactions, helping to rationalize observed regioselectivity and optimize reaction conditions. nih.gov Modeling can also predict the stability of intermediates and transition states in proposed stereoselective syntheses, aiding in the design of more efficient and selective catalysts.
Table 3: Computational Modeling Applications
| Computational Method | Property to Predict | Application Area |
|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energies, bandgap, molecular geometry | Design of organic semiconductors and dyes |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Prediction of optical properties for OLEDs and sensors |
| Quantum Theory of Atoms in Molecules (QTAIM) | Reaction pathways, transition state analysis | Elucidation of reaction mechanisms |
| Molecular Dynamics (MD) | Solid-state packing, morphology of polymer films | Prediction of material properties for electronic devices |
| Molecular Docking | Binding affinity to biological targets | Virtual screening for drug discovery |
Q & A
Q. What are the recommended synthetic routes for 2,7-dimethyl-1-benzothiophen-3-amine, and how can reaction conditions be optimized for yield and purity?
The synthesis of benzothiophene derivatives typically involves cyclization of thiophene precursors or functionalization of preformed benzothiophene cores. For 2,7-dimethyl substitution, Friedel-Crafts alkylation or directed ortho-metalation strategies may be employed to introduce methyl groups regioselectively . Optimization should focus on:
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR spectroscopy : ¹H NMR to confirm aromatic proton environments and methyl group positions (δ 2.3–2.6 ppm for methyl groups; δ 6.8–7.5 ppm for benzothiophene protons).
- Mass spectrometry (HRMS) : Exact mass confirmation (calculated for C₁₀H₁₁NS: 177.0618 g/mol).
- X-ray crystallography : If single crystals are obtained, compare bond lengths/angles to related benzothiophene structures .
Q. What analytical techniques are critical for assessing purity and stability during storage?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<1% threshold).
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (expected >200°C for aromatic amines).
- Storage : Protect from light at 2–8°C in amber vials with desiccants to prevent oxidation .
Advanced Research Questions
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- Molecular docking : Use software like AutoDock Vina to predict binding poses, validated by mutagenesis studies .
Q. What strategies are effective for resolving contradictions in reported biological activity data?
- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to rule out promiscuous binding.
- Metabolite profiling : LC-MS/MS to detect degradation products or active metabolites that may influence results .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Substituent variation : Synthesize analogs with modified methyl groups (e.g., ethyl, trifluoromethyl) to probe steric/electronic effects.
- Bioisosteric replacement : Replace the benzothiophene core with indole or benzofuran to assess scaffold flexibility.
- In vitro assays : Prioritize analogs with >10-fold selectivity in kinase or GPCR panels .
Q. What methodologies are suitable for studying the compound’s metabolic stability and toxicity?
- Microsomal incubation : Human liver microsomes (HLM) with NADPH cofactor to measure intrinsic clearance.
- Reactive metabolite trapping : Use glutathione (GSH) or potassium cyanide (KCN) to detect electrophilic intermediates.
- Cytotoxicity screening : MTT assay in HepG2 cells to assess IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
